molecular formula C19H15BrN4OS2 B11106485 5-[(2E)-2-{2-[(4-bromobenzyl)oxy]benzylidene}hydrazinyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile

5-[(2E)-2-{2-[(4-bromobenzyl)oxy]benzylidene}hydrazinyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile

Cat. No.: B11106485
M. Wt: 459.4 g/mol
InChI Key: VJMDLMKVNOIXDX-SSDVNMTOSA-N
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Description

5-[2-((E)-1-{2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLIDENE)HYDRAZINO]-3-(METHYLSULFANYL)-4-ISOTHIAZOLECARBONITRILE is a complex organic compound characterized by its unique structure, which includes a bromobenzyl group, a phenyl group, and an isothiazole ring

Preparation Methods

The synthesis of 5-[2-((E)-1-{2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLIDENE)HYDRAZINO]-3-(METHYLSULFANYL)-4-ISOTHIAZOLECARBONITRILE typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include the use of hydrazine derivatives and isothiazole precursors under controlled conditions. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-[2-((E)-1-{2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLIDENE)HYDRAZINO]-3-(METHYLSULFANYL)-4-ISOTHIAZOLECARBONITRILE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-[2-((E)-1-{2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLIDENE)HYDRAZINO]-3-(METHYLSULFANYL)-4-ISOTHIAZOLECARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, 5-[2-((E)-1-{2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLIDENE)HYDRAZINO]-3-(METHYLSULFANYL)-4-ISOTHIAZOLECARBONITRILE stands out due to its unique structural features and diverse range of applications. Similar compounds include other hydrazine derivatives and isothiazole-based molecules, which may share some properties but differ in their specific activities and applications.

Properties

Molecular Formula

C19H15BrN4OS2

Molecular Weight

459.4 g/mol

IUPAC Name

5-[(2E)-2-[[2-[(4-bromophenyl)methoxy]phenyl]methylidene]hydrazinyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C19H15BrN4OS2/c1-26-19-16(10-21)18(27-24-19)23-22-11-14-4-2-3-5-17(14)25-12-13-6-8-15(20)9-7-13/h2-9,11,23H,12H2,1H3/b22-11+

InChI Key

VJMDLMKVNOIXDX-SSDVNMTOSA-N

Isomeric SMILES

CSC1=NSC(=C1C#N)N/N=C/C2=CC=CC=C2OCC3=CC=C(C=C3)Br

Canonical SMILES

CSC1=NSC(=C1C#N)NN=CC2=CC=CC=C2OCC3=CC=C(C=C3)Br

Origin of Product

United States

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